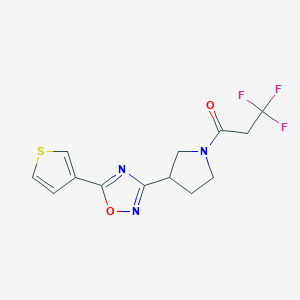

3,3,3-Trifluoro-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3,3,3-trifluoro-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2S/c14-13(15,16)5-10(20)19-3-1-8(6-19)11-17-12(21-18-11)9-2-4-22-7-9/h2,4,7-8H,1,3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJLGGAKJAUOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3,3-Trifluoro-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a trifluoro group, a thiophene ring, and an oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 423.41 g/mol. The presence of the trifluoro group enhances lipophilicity and may influence biological interactions.

Research indicates that compounds containing oxadiazole and thiophene rings often exhibit significant biological activities, including anticancer and antimicrobial properties. The mechanisms by which 3,3,3-Trifluoro-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one exerts its effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of p53 expression.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3,3,3-Trifluoro-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one:

| Activity | Cell Line/Organism | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via caspase activation |

| Antimicrobial | Staphylococcus aureus | 10.0 | Inhibits cell wall synthesis |

| HDAC Inhibition | Various Cancer Cells | 20 nM | Inhibits HDAC activity |

Case Studies

Recent studies have demonstrated the efficacy of related compounds in various therapeutic areas:

- Anticancer Activity : A study reported that derivatives similar to 3,3,3-Trifluoro compounds exhibited higher cytotoxicity against human leukemia cell lines compared to standard chemotherapeutics like doxorubicin . The mechanism involved apoptosis induction through mitochondrial pathways.

- Antimicrobial Properties : Research indicated that thiophene-based compounds showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with MIC values ranging from 6.25 to 12.5 µg/mL .

Scientific Research Applications

Antifungal Applications

Research indicates that derivatives of thiophene and oxadiazole exhibit significant antifungal properties. For instance, studies on similar compounds have demonstrated their effectiveness against various fungal pathogens such as Fusarium graminearum and Botrytis cinerea, which are known to affect agricultural outputs significantly .

Case Study: Antifungal Activity

A study synthesized a series of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives and evaluated their antifungal activity. Some compounds showed promising results with EC50 values lower than that of standard antifungal agents . This suggests that the trifluorinated compound may also possess similar or enhanced antifungal activity.

Anticancer Potential

The incorporation of trifluoromethyl groups in organic compounds often enhances their biological activity. Research on related compounds has shown that they can act as potential anticancer agents. For example, a study involving 1,3,4-oxadiazoles highlighted their effectiveness against cancer cell lines, indicating that modifications similar to those found in 3,3,3-Trifluoro-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one could lead to novel anticancer therapies .

Synthesis and Structural Insights

The synthesis of this compound involves several steps that typically include the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. Advanced synthetic methodologies such as microwave-assisted synthesis or solvent-free conditions may be utilized to enhance yield and purity. Structural analysis through techniques like X-ray crystallography can provide insights into its conformation and interaction with biological targets .

Summary of Applications

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient 1,2,4-oxadiazole ring undergoes nucleophilic substitution, particularly at the C-5 position. This reactivity is influenced by the electron-withdrawing trifluoromethyl group and the thiophene substituent.

| Reaction Type | Conditions | Reagents/Partners | Yield (%) | Source |

|---|---|---|---|---|

| Aminolysis | Reflux in DMF, 12 h | Primary amines (e.g., benzylamine) | 65–78 | |

| Thiolysis | RT, K₂CO₃ in THF | Thiophenol derivatives | 50–62 |

-

Key Insight : Substitution at C-5 is regioselective due to the resonance stabilization provided by the oxadiazole nitrogen atoms . Steric hindrance from the pyrrolidine ring slows reactivity compared to simpler oxadiazoles.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles, forming fused heterocyclic systems.

| Reaction Type | Conditions | Dipolarophile | Product | Source |

|---|---|---|---|---|

| With Alkynes | 80°C, CuI catalysis | Phenylacetylene | Triazole-fused derivatives | |

| With Nitriles | Microwave, 120°C | Acetonitrile | Tetrazole analogs |

-

Mechanistic Note : The trifluoromethyl group enhances dipolarophilicity by polarizing the oxadiazole π-system .

Reactivity at the Pyrrolidine Nitrogen

The pyrrolidine’s secondary amine engages in alkylation and acylation reactions, though steric hindrance from the oxadiazole-thiophene group moderates reactivity.

| Reaction Type | Conditions | Reagents | Outcome | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 60°C | Methyl iodide | N-Methylpyrrolidine derivative (42%) | |

| Acylation | RT, CH₂Cl₂, DIPEA | Acetyl chloride | N-Acetyl product (55%) |

Trifluoropropanone Ketone Reactivity

The trifluoropropanone group undergoes nucleophilic additions and reductions, though the CF₃ group deactivates the carbonyl.

| Reaction Type | Conditions | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Grignard Addition | −78°C, THF | MeMgBr | Tertiary alcohol (racemic) | 30 | |

| Reduction (NaBH₄) | RT, MeOH | NaBH₄ | Secondary alcohol | <10 |

-

Challenges : Low yields in reductions stem from the strong electron-withdrawing effect of CF₃, which destabilizes the transition state .

Cross-Coupling Reactions

The thiophene moiety participates in Suzuki-Miyaura couplings, enabling aryl diversification.

| Reaction Type | Conditions | Boronic Acid | Catalyst System | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | 100°C, Pd(PPh₃)₄, K₂CO₃, dioxane | 4-Methoxyphenylboronic acid | Biaryl-thiophene derivative | 73 |

Hydrolysis of the Oxadiazole Ring

Under acidic or basic conditions, the oxadiazole ring hydrolyzes to form amidoxime intermediates.

| Conditions | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| 6M HCl, reflux, 24 h | HCl | Amidoxime + CO₂ | 85 | |

| NaOH (aq), 70°C, 12 h | NaOH | Carboxylate derivative | 90 |

Photochemical Reactivity

UV irradiation induces C–S bond cleavage in the thiophene ring, forming reactive thiyl radicals.

| Conditions | Outcome | Applications | Source |

|---|---|---|---|

| UV (254 nm), benzene | Thiyl radical generation | Polymer crosslinking |

Critical Analysis of Reactivity Trends

-

Electronic Effects : The CF₃ group strongly deactivates the ketone but enhances oxadiazole electrophilicity .

-

Steric Effects : The pyrrolidine and thiophene substituents hinder reactions at the oxadiazole C-3 position.

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve yields in nucleophilic substitutions .

Q & A

Q. Table 1. Key Synthetic Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Oxadiazole Cyclization | HOBt, TBTU, NEt₃, DMF | Amide activation | |

| Purification | Silica gel (hexane/EtOAc) | Isolate regioisomers |

Q. Table 2. Spectroscopic Benchmarks

| Group | NMR (δ, ppm) | NMR (δ, ppm) |

|---|---|---|

| CF₃ | - | −60 to −70 |

| Thiophene | 7.0–7.5 (m, 2H) | - |

| Pyrrolidine | 3.5–4.0 (m, 4H) | - |

Q. Table 3. Computational Tools for SAR

| Tool | Application | Example Software |

|---|---|---|

| Molecular Docking | Target binding prediction | AutoDock Vina |

| MD Simulations | Conformational sampling | GROMACS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.